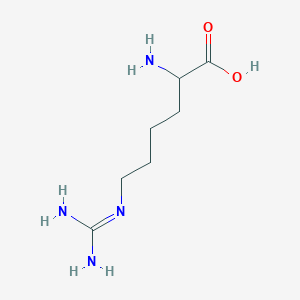

L-(+)-Homoarginine hydrochloride

説明

L-(+)-Homoarginine hydrochloride is a natural product found in Lathyrus sativus, Lathyrus cicera, and Trypanosoma brucei with data available.

科学的研究の応用

Cardiovascular Health and Disease

L-(+)-Homoarginine hydrochloride, a non-essential cationic amino acid, has shown potential as a cardiovascular risk marker. Studies indicate its utility in predicting cardiovascular events and mortality, particularly in high-risk groups such as hemodialysis patients. Its role in vascular homeostasis suggests it may influence cardiovascular outcomes (Meinitzer et al., 2011). Further research has highlighted L-homoarginine as a protective cardiovascular risk factor, possibly by enhancing endothelial function and increasing nitric oxide availability (Karetnikova et al., 2019).

Molecular Structure Studies

An X-ray diffraction study of poly-L-homoarginine hydrochloride revealed its β-pleated-sheet structure, contributing to our understanding of its molecular properties. This study helps in comprehending its behavior in biological systems (Suwalsky et al., 1972).

Metabolic and Physiological Functions

Low levels of L-homoarginine are associated with increased mortality risks, particularly in cardiovascular contexts. Its relation to kidney function and endothelial dysfunction has been explored, with findings suggesting its significant role in metabolic and physiological functions (Atzler et al., 2015).

Diagnostic and Analytical Uses

L-homoarginine's utility in analytical chemistry, particularly in chromatographic analysis, has been documented. Its stability and separation characteristics make it valuable for specific analytical applications (Kimmel, 1967).

Therapeutic Potential in Kidney Disease

Research suggests that L-homoarginine supplementation could be a potential therapeutic tool for treating diabetic kidney damage. Its role in enhancing renal function and reducing markers of inflammation and oxidative stress highlights its therapeutic potential (Wetzel et al., 2019).

Role in Enzyme Inhibition

L-homoarginine has been identified as a specific inhibitor of liver-type alkaline phosphatase, aiding in the study of enzyme activity in various organs. This property has implications for understanding enzyme-related processes in biological systems (Rufo & Fishman, 1972).

Nutritional Applications

Its application in determining the true ileal digestibility of amino acids in animal nutrition has been explored, particularly in the context of optimizing diet formulation for animals (Yin et al., 2015).

Kidney Disease Progression

The relationship between homoarginine levels and the progression of chronic kidney disease (CKD) has been studied, with findings suggesting its potential as an early indicator of kidney failure and a target for preventing disease progression (Drechsler et al., 2013).

特性

IUPAC Name |

2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861841 | |

| Record name | N~6~-(Diaminomethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156-86-5, 1483-01-8 | |

| Record name | L-Lysine, N6-(aminoiminomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Lysine, N6-(aminoiminomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)